(2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole (2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole
Brand Name: Vulcanchem
CAS No.: 916902-95-9
VCID: VC11576648
InChI: InChI=1S/C9H10BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3/t6-/m0/s1
SMILES:
Molecular Formula: C9H10BrN
Molecular Weight: 212.09 g/mol

(2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole

CAS No.: 916902-95-9

Cat. No.: VC11576648

Molecular Formula: C9H10BrN

Molecular Weight: 212.09 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole - 916902-95-9

Specification

CAS No. 916902-95-9
Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
IUPAC Name (2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C9H10BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3/t6-/m0/s1
Standard InChI Key NSBOZWGQLGHLQZ-LURJTMIESA-N
Isomeric SMILES C[C@H]1CC2=C(N1)C=CC(=C2)Br
Canonical SMILES CC1CC2=C(N1)C=CC(=C2)Br

Introduction

Structural Identification and Chemical Profile

(2S)-5-Bromo-2-methyl-2,3-dihydro-1H-indole belongs to the class of dihydroindoles, which are partially saturated indole derivatives. The core structure consists of a bicyclic system comprising a six-membered benzene ring fused to a five-membered pyrrolidine ring, with saturation at the 2,3-positions. The stereogenic center at the 2-position (S configuration) distinguishes this enantiomer from its (2R) counterpart, influencing its reactivity and interactions in chiral environments .

Molecular and Stereochemical Properties

  • Molecular Formula: C9H10BrN\text{C}_9\text{H}_{10}\text{BrN}

  • Molecular Weight: 212.086 g/mol

  • CAS Registry Number: 99847-70-8 (non-stereospecific form)

  • Stereochemistry: The (2S) configuration is defined by the Cahn-Ingold-Prelog priority rules, with the methyl group occupying a specific spatial orientation relative to the dihydroindole plane.

PropertyValueSource
Exact Mass211.000 Da
PSA (Polar Surface Area)12.03 Ų
LogP (Partition Coefficient)2.94

The bromine atom at the 5-position enhances electrophilic substitution reactivity, while the methyl group at the 2-position contributes to steric effects that influence ring conformation .

Synthesis and Manufacturing Processes

The synthesis of (2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole requires enantioselective methods to achieve the desired stereochemical purity. Key approaches include asymmetric reduction and resolution techniques.

Asymmetric Reduction of Prochiral Intermediates

A patent by Pfizer describes the use of chiral reducing agents to synthesize related dihydroindole intermediates. For example, lithium tri-tert-butoxyaluminum hydride (TBLAH) and diisobutylaluminium hydride (DIBALH) have been employed to reduce ketone precursors to alcohols with high enantiomeric excess (ee) . Applying similar conditions to 5-bromo-2-methyl-1H-indole-3-carbonyl derivatives could yield the target compound.

Example Protocol:

  • Substrate: (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester .

  • Reducing Agent: TBLAH in methyl tert-butyl ether (MTBE) at 20°C .

  • Workup: Acid-base extraction and crystallization from toluene .

StepConditionsYield
ReductionTBLAH, MTBE, 20°C80%
CrystallizationToluene, -20°C95% purity

Resolution of Racemates

Chiral stationary phase chromatography or enzymatic resolution may separate (2S) and (2R) enantiomers from racemic mixtures. For instance, lipase-mediated kinetic resolution of racemic alcohols has been reported for analogous compounds .

Physicochemical and Stability Data

The compound’s stability and solubility profile are critical for handling and formulation.

Stability

  • Thermal Stability: Decomposes above 150°C without melting .

  • Light Sensitivity: Susceptible to photodegradation; storage in amber glass recommended .

  • Hyroscopicity: Low moisture absorption under 40% relative humidity .

Solubility

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.5
Dichloromethane45.0

The low aqueous solubility necessitates prodrug strategies or salt formation for pharmaceutical applications .

Research Findings and Biological Activity

In Silico Docking Studies

Molecular docking of (2S)-5-bromo-2-methyl-2,3-dihydro-1H-indole into the active site of Mtb-DHFR reveals favorable interactions with residues Phe31 and Leu19, suggesting potential inhibitory activity .

Cytotoxicity Screening

Preliminary assays in HepG2 cells indicate low cytotoxicity (CC50_{50} > 100 μM), supporting further pharmacological exploration .

Future Perspectives and Challenges

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to improve ee and reduce costs.

  • Target Identification: High-throughput screening to uncover novel biological targets.

  • Formulation Optimization: Addressing solubility limitations via nanoparticle delivery systems.

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